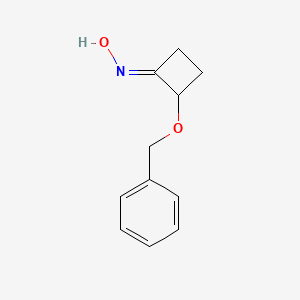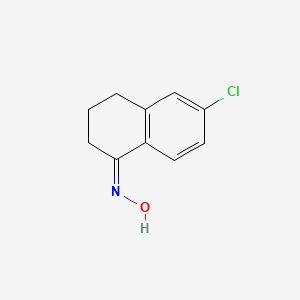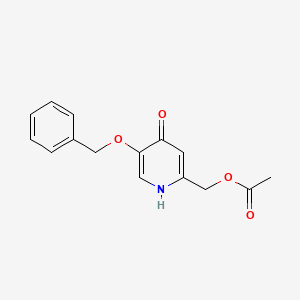
(5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a benzyloxy group, an oxo group, and a methyl acetate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate typically involves multi-step organic reactions. One common method involves the condensation of a benzyloxy-substituted aldehyde with an appropriate amine to form an intermediate, which is then cyclized to form the pyridine ring. The final step involves the acetylation of the hydroxyl group to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
(5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetate group.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of hydroxyl-substituted pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure allows for the modification of physical and chemical properties of materials.
作用机制
The mechanism of action of (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance binding affinity to target proteins, while the oxo and acetate groups can influence the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
- (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl benzoate
- (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl propionate
- (5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl butyrate
Uniqueness
(5-(Benzyloxy)-4-oxo-1,4-dihydropyridin-2-yl)methyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group enhances its potential for biological activity, while the acetate group provides a reactive site for further chemical modifications.
属性
分子式 |
C15H15NO4 |
|---|---|
分子量 |
273.28 g/mol |
IUPAC 名称 |
(4-oxo-5-phenylmethoxy-1H-pyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C15H15NO4/c1-11(17)19-10-13-7-14(18)15(8-16-13)20-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,16,18) |
InChI 键 |
ADRUEMXRAMEBBD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=CC(=O)C(=CN1)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)

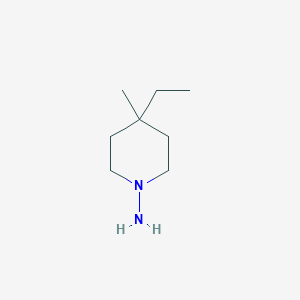
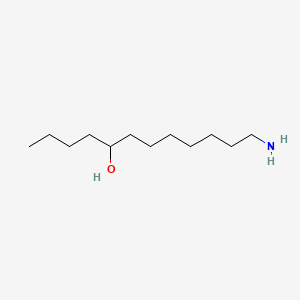
![Diethyl {[(4-bromo-3-fluorophenyl)amino]methylene}malonate](/img/structure/B13901065.png)
![Tert-butyl (1S,2S,5R)-2-[(1S)-1-hydroxyethyl]-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13901068.png)
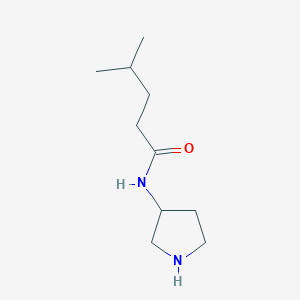

![tetrasodium;[[[(2R,3S,4R,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13901091.png)
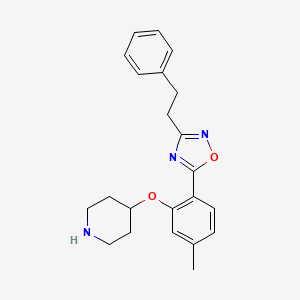
![2-[1-[Benzyl(methyl)amino]cyclopropyl]ethanol](/img/structure/B13901104.png)

